Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
Overview
Description
Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O. It is known for its unique structure, which includes a pyrazine ring fused with an oxazine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazine derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction is usually carried out under inert atmosphere and at room temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting topoisomerase II .
Comparison with Similar Compounds
Similar Compounds
- Octahydropiperazino[2,1-c]morpholine dihydrochloride
- Octahydropyrazino[2,1-c][1,4]oxazine hydrochloride
Uniqueness
Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPIALZQJURCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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